molecular formula C24H19N3O4 B2844112 Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 959489-24-8

Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2844112
CAS No.: 959489-24-8
M. Wt: 413.433
InChI Key: BRNQFEBCOOSMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a heterocyclic compound featuring a quinazolinone core fused with a phenyl group at the 4-position. The structure includes an acetamido linker connecting the quinazolinone moiety to a methyl benzoate group.

Properties

IUPAC Name

methyl 4-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-31-23(29)17-11-13-18(14-12-17)25-21(28)15-27-20-10-6-5-9-19(20)22(26-24(27)30)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQFEBCOOSMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps. One common method includes the condensation of 2-oxo-4-phenylquinazoline with an appropriate acylating agent, followed by esterification with methyl 4-aminobenzoate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with varying functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth .
  • Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
  • Anticonvulsant Properties : Studies have demonstrated that related quinazolinone derivatives possess anticonvulsant activities, suggesting that this compound may also offer similar benefits in epilepsy treatment .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting various biological pathways that could be leveraged for therapeutic interventions.
  • Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds has helped identify key structural features that enhance biological activity, providing insights into optimizing this compound for better efficacy .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of quinazolinone derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated the ability of this compound to significantly reduce the production of pro-inflammatory cytokines in activated immune cells.

Comparative Data Table

Application AreaObserved EffectsReference
Anticancer ActivityDose-dependent inhibition of growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticonvulsantPotential efficacy in seizure models

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its functional groups .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Key Compounds

Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight (g/mol) Analytical Methods
Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate Quinazolinone Phenyl C₂₄H₂₀N₃O₄ 414.44 ¹H NMR, HRMS (inferred)
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Phenyl C₂₉H₂₈N₃O₃ 466.55 ¹H NMR, HRMS
C4 (Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline 4-Fluorophenyl C₂₉H₂₇FN₃O₃ 484.54 ¹H NMR, HRMS

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods for C1–C7, involving coupling reactions (e.g., amide bond formation) and crystallization for purity. Sodium hydride-mediated deprotonation steps, as seen in , may facilitate nucleophilic substitutions in related syntheses .
  • Bioactivity: Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), suggesting the target compound could exhibit similar activity. Piperazine-linked quinolines (C1–C7) have demonstrated antimicrobial and anticancer properties, but the acetamido linker in the target compound may alter potency or selectivity .
  • Solubility : The methyl benzoate group in both the target compound and C1–C7 may enhance solubility in organic solvents, though halogenated derivatives (e.g., C2–C4) could exhibit reduced aqueous solubility due to increased hydrophobicity .

Biological Activity

Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (referred to as Methyl 4-QA) is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of Methyl 4-QA, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-QA has a complex molecular structure characterized by the presence of a quinazolinone core and an acetamido group. The chemical formula is C20H18N2O3C_{20}H_{18}N_2O_3, and its molecular weight is approximately 334.37 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

Synthesis

The synthesis of Methyl 4-QA typically involves several key steps:

  • Formation of the Quinazolinone Core : The initial step often includes the cyclization of an appropriate aniline derivative with an isocyanide or similar reagents to form the quinazolinone structure.
  • Acetamido Group Introduction : This is achieved through acylation reactions, where an acetamide group is introduced at a specific position on the quinazolinone core.
  • Methylation : Finally, methylation at the para position of the benzoate moiety completes the synthesis.

Biological Activity

Methyl 4-QA exhibits various biological activities that make it a compound of interest in medicinal chemistry:

1. Anticancer Activity

Research indicates that Methyl 4-QA has potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that this compound can induce apoptosis in breast cancer cell lines by activating caspase pathways.

2. Antimicrobial Properties

Methyl 4-QA has demonstrated antimicrobial activity against several bacterial strains. Its mechanism appears to involve the inhibition of bacterial enzymes essential for survival, potentially leading to cell death.

3. Enzyme Inhibition

The compound acts as an enzyme inhibitor, affecting various biological pathways. Specifically, it has been noted for its ability to inhibit kinases involved in signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Methyl 4-QA:

  • A study published in Journal of Medicinal Chemistry reported that derivatives similar to Methyl 4-QA exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .
  • Another investigation focused on its antimicrobial effects found that Methyl 4-QA showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

The mechanisms by which Methyl 4-QA exerts its biological effects include:

  • Inhibition of Cell Proliferation : By targeting specific kinases and disrupting their activity, Methyl 4-QA can halt the progression of cancer cells through the cell cycle.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Data Tables

Biological ActivityTargetMechanism
AnticancerVarious cancer cell linesInduces apoptosis and inhibits proliferation
AntimicrobialGram-positive/negative bacteriaInhibits essential bacterial enzymes
Enzyme InhibitionKinasesDisrupts signaling pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate, and how is purity confirmed?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with methyl 4-aminobenzoate. Key steps include:

  • Formation of the acetamido linker via coupling reagents like EDCI/HOBt under anhydrous conditions .
  • Esterification and purification using column chromatography.
  • Purity confirmation via NMR (e.g., 1^1H and 13^{13}C for structural validation) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodology :

  • NMR Spectroscopy : Assign peaks for the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and acetamido linker (δ 2.5–3.5 ppm for CH2_2) .
  • X-ray Crystallography : Resolve 3D structure using SHELX software for refinement, particularly for confirming hydrogen-bonding patterns in the quinazolinone moiety .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Q. How is the compound’s biological activity assessed in preliminary assays?

  • Methodology :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values) .
  • Antioxidant Assays : Use DPPH radical scavenging (IC50_{50} calculation) and FRAP (ferric ion reduction) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological data?

  • Methodology :

  • Pharmacokinetic Studies : Assess bioavailability via HPLC-MS plasma profiling. Low oral bioavailability may explain in vivo inactivity .
  • Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., ester hydrolysis) .
  • Formulation Optimization : Use nanoencapsulation to enhance solubility and tissue penetration .

Q. What strategies are employed to establish structure-activity relationships (SAR) for quinazolinone derivatives?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., phenyl ring halogenation, methyl ester replacement) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .
  • Data Correlation : Statistically link structural features (e.g., logP, polar surface area) with IC50_{50} values .

Q. How should inconsistent spectroscopic data during characterization be addressed?

  • Methodology :

  • Purity Reassessment : Repeat HPLC with alternative columns (C18 vs. phenyl-hexyl) to detect co-eluting impurities .
  • Solvent Artifact Check : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate residual proton signals in NMR .
  • Crystallographic Validation : Compare experimental X-ray data with DFT-optimized structures to confirm bond angles/distances .

Q. What experimental and computational approaches elucidate the compound’s mechanism of action?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50_{50} against kinases (e.g., PI3K) using fluorescence-based ATPase assays .
  • Cellular Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
  • Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.